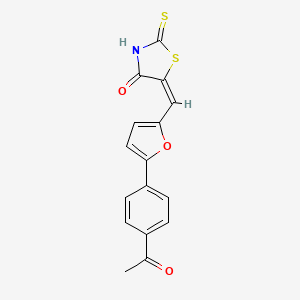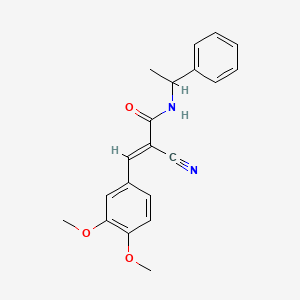![molecular formula C15H13N3O3S B10880772 N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide](/img/structure/B10880772.png)
N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide is a complex organic compound characterized by the presence of a furan ring, a hydrazinocarbothioyl group, and a phenyl-acrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide typically involves multiple steps:
Formation of Furan-2-carbonyl Chloride: This intermediate can be prepared by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of Hydrazinocarbothioyl Intermediate: The furan-2-carbonyl chloride is then reacted with thiosemicarbazide to form the hydrazinocarbothioyl intermediate.
Coupling with 3-Phenyl-acrylamide: Finally, the hydrazinocarbothioyl intermediate is coupled with 3-phenyl-acrylamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring in N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazinocarbothioyl group can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan-2-carbonyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, alcohols; reactions often require a base such as triethylamine and are performed in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the hydrazinocarbothioyl group.
Substitution: Substituted derivatives at the carbonyl carbon of the furan-2-carbonyl group.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound has potential applications in the development of new pharmaceuticals. Its hydrazinocarbothioyl group is known for its bioactivity, which can be exploited in designing drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique functional groups allow for the creation of materials with desired mechanical, thermal, or chemical characteristics.
Mécanisme D'action
The mechanism of action of N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinocarbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring and phenyl-acrylamide moiety can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-propionamide: Similar structure but with a propionamide group instead of an acrylamide group.
N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-butanamide: Contains a butanamide group, offering different steric and electronic properties.
N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-pentamide: Features a pentamide group, which can affect its reactivity and biological activity.
Uniqueness
N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide is unique due to its combination of a furan ring, hydrazinocarbothioyl group, and phenyl-acrylamide moiety. This specific arrangement of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13N3O3S |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
(E)-N-[(furan-2-carbonylamino)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H13N3O3S/c19-13(9-8-11-5-2-1-3-6-11)16-15(22)18-17-14(20)12-7-4-10-21-12/h1-10H,(H,17,20)(H2,16,18,19,22)/b9-8+ |
Clé InChI |
BBTXSDPZYYJWMK-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CO2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B10880690.png)
![1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10880698.png)
![2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10880706.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10880709.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)-](/img/structure/B10880712.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10880735.png)

![2-[1-(3-Phenoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10880738.png)
![N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10880739.png)

![(2-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10880750.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B10880754.png)
![1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10880760.png)
